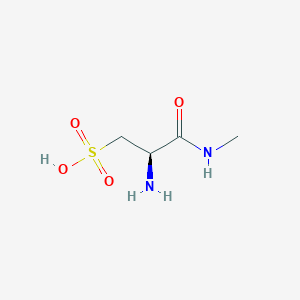
N-Methyl-3-sulfo-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-sulfo-L-alaninamide is a compound with the molecular formula C4H10N2O4S. It contains 20 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic acid group
Métodos De Preparación
The synthesis of N-Methyl-3-sulfo-L-alaninamide can be achieved through several methodsThe reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
N-Methyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or primary amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Aplicaciones Científicas De Investigación
N-Methyl-3-sulfo-L-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polypeptides and other complex molecules . Its unique structural features make it valuable for studying the effects of N-methylation and sulfonation on molecular properties.
In biology and medicine, the compound’s ability to modulate solubility, metabolic stability, and biological activity makes it a potential candidate for drug development and other therapeutic applications . It can also be used in the study of cell-extracellular matrix interactions and other biological processes.
In industry, this compound is used in the production of polymers and other materials with specific properties. Its sulfonic acid group can enhance the hydrophilicity and reactivity of the resulting materials, making them suitable for various applications .
Mecanismo De Acción
The mechanism of action of N-Methyl-3-sulfo-L-alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their structure and function . Additionally, the N-methylation can influence the compound’s ability to cross cell membranes and interact with intracellular targets.
The specific pathways involved depend on the context and application of the compound. For example, in drug development, the compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
N-Methyl-3-sulfo-L-alaninamide can be compared with other similar compounds, such as N-methyl-L-alanine and sulfonated amino acids . These compounds share some structural features but differ in their specific functional groups and properties.
N-methyl-L-alanine, for example, lacks the sulfonic acid group, which significantly affects its solubility and reactivity. Sulfonated amino acids, on the other hand, may have different N-substituents, influencing their biological activity and applications .
The uniqueness of this compound lies in its combination of N-methylation and sulfonation, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
648881-38-3 |
|---|---|
Fórmula molecular |
C4H10N2O4S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(methylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c1-6-4(7)3(5)2-11(8,9)10/h3H,2,5H2,1H3,(H,6,7)(H,8,9,10)/t3-/m0/s1 |
Clave InChI |
ZDMVFPBSGNAFCV-VKHMYHEASA-N |
SMILES isomérico |
CNC(=O)[C@H](CS(=O)(=O)O)N |
SMILES canónico |
CNC(=O)C(CS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


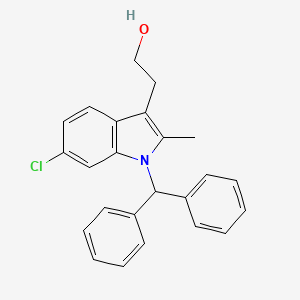
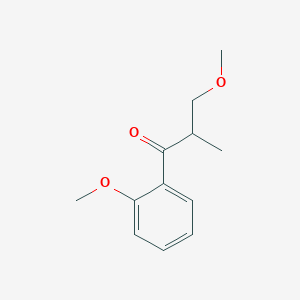

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
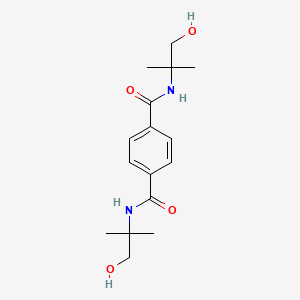
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
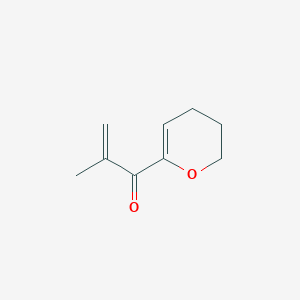
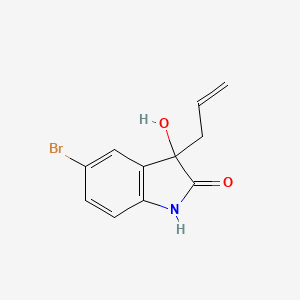
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
